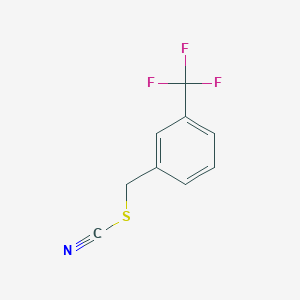

3-(Trifluoromethyl)benzyl thiocyanate

Description

Significance of Thiocyanate (B1210189) Moieties in Organic Synthesis and Bioactive Molecules

The thiocyanate group (-SCN) is a versatile functional group in organic chemistry, serving as a valuable synthetic intermediate for the construction of a wide range of sulfur-containing compounds. researchgate.netresearchgate.net Its ambident nature allows for reactions at either the sulfur or nitrogen atom, leading to the formation of thiols, thioethers, isothiocyanates, and various heterocyclic systems. researchgate.netresearchgate.net Organic thiocyanates are key precursors in the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.nettaylorandfrancis.com

In the realm of bioactive molecules, the thiocyanate moiety is present in a number of natural products and pharmacologically active compounds, contributing to their biological profiles. researchgate.netresearchgate.netrsc.org The thiocyanate ion (SCN⁻) itself plays a role in host defense systems as a substrate for peroxidase enzymes, which generate the antimicrobial agent hypothiocyanous acid (HOSCN). nih.gov This inherent biological relevance makes synthetic organic thiocyanates attractive targets for medicinal chemistry research. The conversion of thiocyanates into other sulfur-containing functional groups is a particularly powerful tool, as these groups are prevalent in numerous drug molecules. researchgate.netnih.gov

| Transformation Product | Significance |

| Thiols (-SH) | Important in protein structure and as antioxidants. |

| Thioethers (R-S-R') | Found in various pharmaceuticals and natural products. |

| Isothiocyanates (-NCS) | Known for their anticancer and antimicrobial properties. nih.govwikipedia.org |

| Thiocarbamates | Used as fungicides and herbicides. |

| Sulfur-containing heterocycles | Core structures in many biologically active compounds. |

Impact of Trifluoromethyl Substitution in Organic Chemistry

The trifluoromethyl (-CF3) group has become an indispensable component in the design of modern organic molecules, particularly in the fields of medicinal chemistry and materials science. mdpi.combohrium.com Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, profoundly influences the electronic properties of the molecule to which it is attached. nih.govtcichemicals.com This electronic perturbation can significantly impact the reactivity of neighboring functional groups.

The introduction of a trifluoromethyl group can also enhance several key physicochemical properties of a molecule. It often increases lipophilicity, which can improve membrane permeability and oral bioavailability of drug candidates. mdpi.com Furthermore, the C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. This increased metabolic stability can lead to a longer in vivo half-life for pharmaceuticals. mdpi.com The trifluoromethyl group is also often used as a bioisostere for a methyl or chloro group to fine-tune the steric and electronic properties of a lead compound. wikipedia.org

| Property | Impact of -CF3 Group |

| Electronic Effect | Strong electron-withdrawing. nih.gov |

| Lipophilicity | Generally increases. mdpi.com |

| Metabolic Stability | Significantly enhances due to strong C-F bonds. mdpi.com |

| Binding Affinity | Can improve through favorable interactions with biological targets. |

| Acidity/Basicity | Increases acidity of nearby protons and decreases basicity of adjacent groups. wikipedia.org |

Overview of Research Trajectories for 3-(Trifluoromethyl)benzyl Thiocyanate and Related Structures

Research involving this compound and its structural relatives is situated at the intersection of synthetic methodology development and the quest for novel bioactive compounds. The presence of the trifluoromethyl group on the aromatic ring is expected to influence the reactivity of the benzylic position and the thiocyanate moiety. The electron-withdrawing nature of the CF3 group can affect the stability of potential intermediates in reactions involving the benzylic carbon. nih.gov

A significant area of research is the development of new methods for the synthesis of benzylic thiocyanates. Recent advancements have focused on the direct C-H functionalization of benzylic positions, offering a more atom-economical approach compared to traditional methods that rely on pre-functionalized starting materials like benzyl (B1604629) halides. chinesechemsoc.orgresearchgate.netchinesechemsoc.org These modern synthetic strategies are crucial for accessing a diverse range of substituted benzyl thiocyanates for further investigation.

Given the established biological activities of both thiocyanates and trifluoromethyl-containing compounds, a primary research trajectory for this compound is in the field of medicinal chemistry. The compound itself, or its derivatives, could be explored for a variety of therapeutic applications. For instance, the related benzyl isothiocyanate has been studied for its antimicrobial and anticancer properties. nih.govmdpi.com The unique combination of the thiocyanate and trifluoromethyl groups in this compound makes it a promising scaffold for the development of new therapeutic agents. Further research will likely focus on the synthesis of libraries of related compounds and their screening for various biological activities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-(trifluoromethyl)phenyl]methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NS/c10-9(11,12)8-3-1-2-7(4-8)5-14-6-13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTBLMZEALXNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553595 | |

| Record name | [3-(Trifluoromethyl)phenyl]methyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102859-64-3 | |

| Record name | [3-(Trifluoromethyl)phenyl]methyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Trifluoromethyl Benzyl Thiocyanate and Analogues

Direct Synthetic Routes to 3-(Trifluoromethyl)benzyl Thiocyanate (B1210189)

Direct synthetic routes offer a straightforward approach to 3-(trifluoromethyl)benzyl thiocyanate, typically by introducing the thiocyanate group in a single step from a suitable precursor. These methods are often favored for their efficiency and simplicity.

Nucleophilic Substitution Reactions for Thiocyanate Introduction

One of the most common and well-established methods for the synthesis of organic thiocyanates is through nucleophilic substitution reactions. This approach involves the displacement of a leaving group on the benzylic carbon by a thiocyanate anion.

The reaction of a benzylic halide, such as 3-(trifluoromethyl)benzyl chloride, with a thiocyanate salt, typically sodium or potassium thiocyanate, is a standard method for the preparation of this compound. google.com This reaction proceeds via an SN2 mechanism, where the thiocyanate ion acts as the nucleophile and displaces the chloride ion.

The general reaction is as follows:

CF₃C₆H₄CH₂Cl + MSCN → CF₃C₆H₄CH₂SCN + MCl (where M = Na⁺ or K⁺)

This method is analogous to the synthesis of 3-(trifluoromethyl)benzyl cyanide from 3-(trifluoromethyl)benzyl chloride and sodium cyanide. google.com The reactivity of the benzylic halide is crucial, with benzyl (B1604629) bromides and chlorides being common substrates.

The efficiency of the nucleophilic substitution reaction for the synthesis of benzyl thiocyanates can be influenced by several factors. The choice of solvent is critical; polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) are often employed to dissolve the ionic thiocyanate salt and promote the SN2 reaction.

The reaction temperature can vary, with temperatures ranging from room temperature to elevated temperatures (0 to 100°C) being utilized to achieve a reasonable reaction rate. google.com The stoichiometry of the reactants also plays a role, with a slight excess of the thiocyanate salt often used to ensure complete conversion of the benzylic halide. The reaction time is another parameter that is optimized to maximize the yield of the desired product while minimizing the formation of byproducts.

Radical Thiocyanation Strategies for Benzylic Positions

An alternative to nucleophilic substitution is the direct thiocyanation of a benzylic C(sp³)–H bond via a radical-mediated process. This approach avoids the pre-functionalization of the starting material (i.e., the synthesis of a benzylic halide), making it a more atom-economical strategy. researchgate.netrsc.org

A modern and efficient method for the direct thiocyanation of benzylic C-H bonds involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN). researchgate.netrsc.org In this process, AIBN decomposes upon heating to generate radicals, which then abstract a hydrogen atom from the benzylic position of a substrate like 3-(trifluoromethyl)toluene. The resulting benzylic radical then reacts with a thiocyanating agent to form the desired product. This free radical pathway provides a powerful tool for the construction of benzylic sp³ C-SCN bonds. researchgate.netrsc.org

The general mechanism is as follows:

Initiation: AIBN → 2 R• + N₂

Propagation:

R• + ArCH₃ → RH + ArCH₂•

ArCH₂• + 'SCN' source → ArCH₂SCN

This strategy has been successfully applied to a variety of benzylic compounds, offering high product yields. researchgate.net

In conjunction with a radical initiator like AIBN, an electrophilic thiocyanating reagent is required to deliver the thiocyanate group to the benzylic radical. N-Thiocyanatosaccharin has emerged as an effective reagent for this purpose. researchgate.netnih.gov It serves as a source of the thiocyanate radical upon interaction with the initiator-derived radicals.

The use of N-thiocyanatosaccharin in AIBN-initiated reactions has proven to be a highly effective method for producing various benzyl thiocyanates in excellent yields. researchgate.net This approach has been successfully applied to a range of substituted toluenes, demonstrating its utility in the synthesis of compounds analogous to this compound.

Below is a table summarizing the yields of various benzyl thiocyanate analogues synthesized via AIBN-initiated direct thiocyanation with N-thiocyanatosaccharin.

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Toluene | Benzyl thiocyanate | 95 | rsc.org |

| m-Xylene (B151644) | 1-Methyl-3-(thiocyanatomethyl)benzene | 100 | rsc.org |

| p-tert-Butyltoluene | 1-(tert-Butyl)-4-(thiocyanatomethyl)benzene | 93 | rsc.org |

| m-Bromotoluene | 1-Bromo-3-(thiocyanatomethyl)benzene | 46 | rsc.org |

| 4-Phenyltoluene | 4-(Thiocyanatomethyl)-1,1'-biphenyl | 96 | rsc.org |

Incorporation of Trifluoromethyl Groups in Thiocyanate-Containing Scaffolds

The synthesis of molecules containing both a trifluoromethyl group and a thiocyanate group can be approached in two primary ways: by introducing a trifluoromethylthio (-SCF₃) group onto a scaffold directly or by first installing the trifluoromethyl group onto a precursor molecule which is later converted to the target thiocyanate.

C–H Trifluoromethylthiolation Approaches

Direct C–H trifluoromethylthiolation is a powerful strategy for forming C–SCF₃ bonds, avoiding the need for pre-functionalized starting materials. One prominent method involves the palladium-catalyzed ortho-trifluoromethylthiolation of arenes using a directing group. researchgate.netnih.gov For instance, 2-arylpyridine derivatives can be selectively functionalized at the ortho-position of the aryl ring. researchgate.net

This transformation typically employs a palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in conjunction with an electrophilic trifluoromethylthiolating reagent. acs.org The pyridine (B92270) ring acts as a directing group, forming a cyclometalated palladium intermediate that facilitates the activation of the specific C–H bond. Various electrophilic "SCF₃⁺" sources can be used, including N-(trifluoromethylthio)saccharin or other similar reagents. The reaction conditions often require an oxidant and are carried out at elevated temperatures. This methodology allows for the efficient synthesis of a range of ortho-trifluoromethylthiolated arenes with high yields. researchgate.netnih.gov

Table 1: Palladium-Catalyzed Ortho-Trifluoromethylthiolation of 2-Arylpyridine Derivatives Representative examples based on established methodologies.

| Substrate (Ar-H) | Trifluoromethylthiolating Reagent | Catalyst / Additives | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2-Phenylpyridine | N-(Trifluoromethylthio)phthalimide | Pd(OAc)₂ / AgOAc | DMF | 120 | 85 |

| 2-(p-Tolyl)pyridine | N-(Trifluoromethylthio)phthalimide | Pd(OAc)₂ / AgOAc | DMF | 120 | 91 |

| 2-(p-Methoxyphenyl)pyridine | N-(Trifluoromethylthio)phthalimide | Pd(OAc)₂ / AgOAc | DMF | 120 | 88 |

| 2-(p-Chlorophenyl)pyridine | N-(Trifluoromethylthio)phthalimide | Pd(OAc)₂ / AgOAc | DMF | 120 | 75 |

Strategies for Trifluoromethylation of Precursors

An alternative and widely used industrial approach is the trifluoromethylation of a precursor molecule, which is subsequently converted to the desired benzyl thiocyanate. The synthesis of 3-(Trifluoromethyl)benzyl chloride, the direct precursor to this compound, serves as a prime example. This process often begins with a readily available starting material like m-xylene. google.com

The synthesis involves a multi-step sequence:

Free-Radical Chlorination: The first step is the chlorination of one of the methyl groups of m-xylene to yield 3-(chloromethyl)benzal chloride.

Further Chlorination: This intermediate is further chlorinated to produce 3-(chloromethyl)benzotrichloride.

Fluorination: The key trifluoromethylation step involves reacting 3-(chloromethyl)benzotrichloride with a fluorinating agent, such as liquid hydrogen fluoride (B91410) (HF), to selectively convert the trichloromethyl (-CCl₃) group into a trifluoromethyl (-CF₃) group, yielding 3-(trifluoromethyl)benzyl chloride. google.com

This resulting benzyl chloride is then easily converted to this compound via nucleophilic substitution with a thiocyanate salt, such as sodium or potassium thiocyanate.

Table 2: Synthetic Pathway for the Precursor 3-(Trifluoromethyl)benzyl Chloride

| Step | Starting Material | Reagents | Product | Key Transformation |

|---|---|---|---|---|

| 1 & 2 | m-Xylene | Cl₂ | 3-(Chloromethyl)benzotrichloride | Exhaustive chlorination of one methyl group |

| 3 | 3-(Chloromethyl)benzotrichloride | Hydrogen Fluoride (HF) | 3-(Trifluoromethyl)benzyl chloride | Halogen exchange (-CCl₃ to -CF₃) |

| 4 | 3-(Trifluoromethyl)benzyl chloride | Sodium Thiocyanate (NaSCN) | This compound | Nucleophilic substitution |

Synthesis of Related Benzyl Thiocyanate Derivatives

The synthetic principles applied to this compound can be extended to create a diverse range of structurally related analogues, including those with modified linkers or different heterocyclic cores.

Synthesis of Aryloxyethyl Thiocyanates with Trifluoromethyl Derivatives

The synthesis of aryloxyethyl thiocyanates bearing a trifluoromethyl group can be achieved through a straightforward, multi-step sequence starting from a corresponding trifluoromethyl-substituted phenol (B47542).

A logical synthetic route is as follows:

Williamson Ether Synthesis: A phenol containing a trifluoromethyl group, such as 3-(trifluoromethyl)phenol, is reacted with 2-bromoethanol (B42945) under basic conditions to form the corresponding 2-(aryloxy)ethan-1-ol intermediate (e.g., 2-[3-(trifluoromethyl)phenoxy]ethan-1-ol).

Conversion of Alcohol to Thiocyanate: The primary alcohol functional group of the intermediate is then converted into a thiocyanate. A highly effective method for this transformation is the Mitsunobu reaction. organic-chemistry.orgresearchgate.net This reaction utilizes triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethylazodicarboxylate (DEAD), to activate the alcohol, which is then displaced by the thiocyanate anion provided by ammonium (B1175870) thiocyanate (NH₄SCN). organic-chemistry.org This method is known for its mild conditions and high efficiency for converting primary alcohols. researchgate.net

Table 3: Proposed Synthesis of a Trifluoromethyl-Substituted Aryloxyethyl Thiocyanate

| Step | Substrate | Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 3-(Trifluoromethyl)phenol | 2-Bromoethanol, K₂CO₃ | 2-[3-(Trifluoromethyl)phenoxy]ethan-1-ol | Williamson Ether Synthesis |

| 2 | 2-[3-(Trifluoromethyl)phenoxy]ethan-1-ol | PPh₃, DEAD, NH₄SCN | 2-[3-(Trifluoromethyl)phenoxy]ethyl thiocyanate | Mitsunobu Reaction |

Preparation of Substituted Indole (B1671886) Thiocyanates with Trifluoromethylphenyl Moieties

The synthesis of indole derivatives containing both a thiocyanate group and a trifluoromethylphenyl moiety can be accomplished by direct electrophilic thiocyanation of a pre-functionalized indole. For this, an indole bearing a trifluoromethylphenyl substituent is first prepared, often through cross-coupling methods like the Suzuki or Buchwald-Hartwig reactions.

Once the substituted indole is obtained, the thiocyanate group is introduced. Indoles are electron-rich heterocycles that readily undergo electrophilic substitution, typically at the C3 position. A modern and effective reagent for this purpose is N-thiocyanatosaccharin. researchgate.net This reagent acts as an electrophilic source of the "SCN" group and reacts with diverse indoles under mild conditions to afford the corresponding 3-thiocyanatoindoles in high yields. researchgate.net

Table 4: Electrophilic Thiocyanation of Indole Derivatives with N-Thiocyanatosaccharin Representative examples illustrating the scope of the thiocyanation reaction.

| Substrate | Reagent | Solvent | Temp. | Yield (%) |

|---|---|---|---|---|

| Indole | N-Thiocyanatosaccharin | Dichloromethane | rt | 95 |

| 2-Methylindole | N-Thiocyanatosaccharin | Dichloromethane | rt | 99 |

| 5-Bromoindole | N-Thiocyanatosaccharin | Dichloromethane | rt | 96 |

| 1-(Phenylsulfonyl)indole | N-Thiocyanatosaccharin | Dichloromethane | rt | 92 |

| 1-(3-(Trifluoromethyl)phenyl)indole | N-Thiocyanatosaccharin | Dichloromethane | rt | (Predicted High) |

Chemical Reactivity and Transformation Pathways

Ambident Reactivity of the Thiocyanate (B1210189) Anion (SCN⁻)

The thiocyanate anion (SCN⁻) is a classic example of an ambident nucleophile, meaning it possesses two distinct nucleophilic centers—the sulfur atom and the nitrogen atom—that can react with electrophiles. nih.govresearchgate.net This dual reactivity leads to the formation of two possible isomeric products: organic thiocyanates (R-SCN) and organic isothiocyanates (R-NCS). differencebetween.comwikipedia.org The regioselectivity of the alkylation reaction is highly dependent on various factors, making it a subject of continuous study. researchgate.netnih.gov

The outcome of the reaction between an electrophile, such as 3-(trifluoromethyl)benzyl halide, and the thiocyanate anion is governed by the principles of kinetic and thermodynamic control. wikipedia.orglibretexts.org

Kinetic Control : The kinetically favored product is the one that is formed fastest, meaning it has the lower activation energy. libretexts.orgpsgcas.ac.in In the case of the thiocyanate anion, alkylation at the sulfur atom is generally the kinetically preferred pathway in both Sₙ1 and Sₙ2 reactions. researchgate.netnih.gov The sulfur atom is considered a soft nucleophilic center, and its higher polarizability allows for more effective orbital overlap in the transition state, leading to a faster reaction rate. researchgate.netquora.com Therefore, under conditions that favor kinetic control, such as low temperatures and short reaction times, the formation of 3-(trifluoromethyl)benzyl thiocyanate is the expected major product. wikipedia.org

Thermodynamic Control : The thermodynamically favored product is the most stable product. wikipedia.orgpsgcas.ac.in Alkyl isothiocyanates are generally more stable than their corresponding thiocyanate isomers. researchgate.netnih.gov Consequently, under conditions that allow for equilibrium to be established, such as higher temperatures and longer reaction times, the reaction favors the formation of the more stable 3-(trifluoromethyl)benzyl isothiocyanate. researchgate.netwikipedia.org The reaction can proceed through the initial formation of the thiocyanate, which then isomerizes to the more stable isothiocyanate. researchgate.netwikipedia.org

This relationship is summarized in the following table:

| Control Type | Favored Nucleophilic Center | Resulting Product Isomer | Relative Stability | Relative Rate of Formation | Typical Conditions |

| Kinetic | Sulfur (S) | Thiocyanate (R-SCN) | Less Stable | Faster | Low Temperature, Short Reaction Time |

| Thermodynamic | Nitrogen (N) | Isothiocyanate (R-NCS) | More Stable | Slower | High Temperature, Long Reaction Time |

The synthesis of organic thiocyanates is often complicated by the competing formation of the isothiocyanate isomer. wikipedia.org The choice of substrate plays a crucial role; for instance, substrates that favor an Sₙ1-type mechanism, such as benzyl (B1604629) halides, tend to yield more of the isothiocyanate derivative. wikipedia.org This is because the carbocation intermediate formed in an Sₙ1 reaction can be attacked by either the nitrogen or the sulfur atom of the thiocyanate anion.

Despite the general kinetic preference for S-attack, the isomerization of certain thiocyanates to isothiocyanates can be rapid. researchgate.netnih.gov Allyl thiocyanate, for example, readily isomerizes to allyl isothiocyanate. wikipedia.orgwikipedia.org While this compound is a benzylic thiocyanate, the specific conditions of its synthesis will ultimately dictate the ratio of thiocyanate to isothiocyanate product formed.

Structurally, the two isomers are distinct. Organic thiocyanates feature an R-S-C≡N bonding arrangement with a C-S-C bond angle of approximately 100°. wikipedia.orgwikipedia.org In contrast, isothiocyanates have an R-N=C=S structure with a C-N=C angle approaching 165° in aryl derivatives. wikipedia.org

Conversions of the Thiocyanate Group

The thiocyanate group in compounds like this compound is a versatile functional handle that can be transformed into other sulfur-containing groups, serving as a valuable synthetic intermediate. wikipedia.orgnih.gov

A significant transformation of the thiocyanate group is its conversion to a trifluoromethyl sulfide (B99878) (thioether) group (–SCF₃). This conversion is of interest due to the unique properties imparted by the trifluoromethylthio (CF₃S–) substituent in various fields of chemistry.

The conversion of thiocyanates to trifluoromethyl sulfides can be achieved using nucleophilic trifluoromethylating agents. nih.gov One of the most common and effective reagents for this purpose is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), often referred to as the Ruppert-Prakash reagent. lookchem.comnih.gov

The reaction involves treating the thiocyanate with TMSCF₃ in the presence of a catalytic amount of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). lookchem.com Good yields of trifluoromethyl sulfides have been reported for primary and benzylic thiocyanates under these mild, one-pot conditions. lookchem.com

A study by Billard, Large, and Langlois demonstrated this conversion for various thiocyanates. The data below, adapted from their work on analogous substrates, illustrates the typical reaction outcomes. lookchem.com

| Substrate (R-SCN) | Product (R-SCF₃) | Yield (%) |

| Benzyl thiocyanate | Benzyl trifluoromethyl sulfide | 87 |

| n-Octyl thiocyanate | n-Octyl trifluoromethyl sulfide | 76 |

| Phenyl thiocyanate | Phenyl trifluoromethyl sulfide | 70 |

| Cyclohexyl thiocyanate | Cyclohexyl trifluoromethyl sulfide | 33 |

Table based on representative data for the trifluoromethylation of organic thiocyanates using TMSCF₃ and catalytic TBAF. lookchem.com

Other sources of the trifluoromethyl group, such as copper-based reagents like CuCF₃, which can be derived from fluoroform (CF₃H) or generated from CuI and TMSCF₃, are also employed in trifluoromethylation reactions. ias.ac.incas.cn These reagents are effective for introducing the CF₃ group onto various substrates, including aryl halides and boronic acids. ias.ac.in

The mechanism for the conversion of thiocyanates to trifluoromethyl sulfides using TMSCF₃ and a fluoride catalyst has been proposed. lookchem.comacs.org The process is believed to be initiated by the fluoride ion (F⁻) from the catalyst, which attacks the silicon atom of TMSCF₃. This initial step is not the primary productive pathway. Instead, it is proposed that the cyanide anion (CN⁻), generated from the thiocyanate substrate during the reaction, acts as a more effective nucleophile towards the silicon in TMSCF₃. lookchem.com

The proposed mechanistic cycle is as follows:

A trifluoromethyl anion (CF₃⁻), generated in an initial step, attacks the electrophilic sulfur atom of the thiocyanate (R-SCN).

This attack displaces the cyanide anion (CN⁻), forming the trifluoromethyl sulfide (R-SCF₃).

The liberated cyanide anion (CN⁻) then attacks the silicon atom of a new molecule of (trifluoromethyl)trimethylsilane (TMSCF₃).

This nucleophilic attack on silicon regenerates the trifluoromethyl anion (CF₃⁻), which can then participate in the next catalytic cycle. The formation of trimethylsilyl (B98337) cyanide (TMSCN) is a byproduct of this step.

This proposed mechanism explains why only catalytic amounts of an external initiator (like fluoride) are needed, as the cyanide ion produced in the main reaction propagates the catalytic cycle. lookchem.com

Transformation to Trifluoromethyl Sulfides (–SCF3)

Rearrangement and Elimination Reactions

Benzyl thiocyanates, including the 3-(trifluoromethyl) substituted variant, can undergo specific pericyclic reactions, such as sigmatropic shifts and retro-ene rearrangements, which are often studied computationally.

Sigmatropic rearrangements involve the migration of a sigma-bond across a pi-system. While nih.govnih.gov-sigmatropic shifts are well-documented for allyl thiocyanates, leading to the formation of isothiocyanates, the corresponding shifts in benzyl systems are also computationally feasible. acs.orgnih.gov These hetero-Cope rearrangements represent a pathway for isomerization. nih.gov The investigation of acs.orgnih.gov-sigmatropic shifts in benzyl thiocyanates is less common, with nih.govnih.gov-rearrangements generally being the more favored pathway. acs.org However, related systems such as benzyl flavonol ethers have been shown to undergo acs.orgnih.gov-rearrangements. nih.gov For simple benzyl thiocyanates, this pathway is not as extensively documented as the nih.govnih.gov variant.

Computational studies have investigated retro-ene type reactions in various thiocyanates. acs.orgnih.govresearchgate.net This type of pericyclic reaction involves a six-membered transition state and leads to molecular fragmentation. For thiocyanates, a retro-ene reaction can result in the formation of smaller unsaturated molecules. acs.orgresearchgate.net These reactions are a potential thermal decomposition pathway for compounds like this compound, paralleling other pericyclic processes like the retro-Diels-Alder reaction. researchgate.net

Reactivity Influenced by the Trifluoromethyl Substituent

The trifluoromethyl (-CF₃) group at the meta-position of the benzyl ring significantly modulates the reactivity of this compound through both electronic and steric effects.

The trifluoromethyl group is one of the most powerful electron-withdrawing substituents used in organic chemistry. nih.gov Its strong inductive effect (-I) arises from the high electronegativity of the three fluorine atoms. nih.gov This property profoundly influences the electronic distribution within the molecule.

Activation of the Benzylic Carbon: The -CF₃ group strongly withdraws electron density from the aromatic ring and, by extension, from the benzylic carbon. This inductive withdrawal enhances the electrophilic character of the benzylic carbon, making it more susceptible to nucleophilic attack. This effect can accelerate Sₙ2 reactions at the benzylic position.

Deactivation of the Aromatic Ring: The electron-withdrawing nature of the -CF₃ group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. tcichemicals.com

Increased Lipophilicity and Stability: The presence of the -CF₃ group increases the molecule's lipophilicity, which can affect its solubility and interactions in different solvent systems. mdpi.com The carbon-fluorine bond is exceptionally strong, imparting high metabolic stability to that part of the molecule. mdpi.com The Hammett constant for a para-CF₃ group is +0.54, quantifying its strong electron-withdrawing capability. nih.gov

The steric influence of the trifluoromethyl group is a subject of some debate and appears to be highly dependent on the specific reaction environment. Some studies describe the -CF₃ group as having a compact steric profile, allowing it to act as a bioisostere for smaller atoms like chlorine. mdpi.com It has been suggested that it exerts only a small steric hindrance at receptor sites. mdpi.com

Conversely, other research indicates that the trifluoromethyl group can behave as a sterically demanding substituent. In studies involving ene reactions of trifluoromethyl ketones, the -CF₃ group was found to act as a much larger group than a phenyl or isobutyl group, with a steric size comparable to a sec-butyl group. jst.go.jpdocumentsdelivered.com In some cases, the steric bulk of the trifluoromethyl group has been blamed for the poor potency of certain enzyme inhibitors, suggesting it can hinder optimal binding. researchgate.net For this compound, the meta-position of the -CF₃ group means its steric bulk would have a less direct impact on reactions at the benzylic carbon compared to an ortho-substituent. However, it can still influence the approach of bulky reagents and affect the conformational preferences of the molecule.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. These computational methods, particularly those based on Density Functional Theory (DFT), provide detailed insights into molecular behavior at the atomic level, complementing experimental findings. For 3-(Trifluoromethyl)benzyl thiocyanate (B1210189), such calculations can predict its geometry, orbital energies, charge distribution, and various reactivity parameters, offering a comprehensive understanding of its chemical nature.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. windows.netnih.gov It is widely employed due to its favorable balance between computational cost and accuracy. Calculations are typically performed using a specific functional, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), combined with a basis set like 6-311+G(d,p), which defines the set of functions used to build the molecular orbitals. windows.netresearchgate.net These studies allow for a detailed exploration of the molecule's intrinsic properties.

Conformational analysis, which studies the different spatial arrangements of atoms (conformers) and their relative energies, is crucial. The rotational barrier around the C-C bond between the phenyl ring and the methylene (B1212753) bridge, as well as the C-S bond, dictates the conformational preferences of the molecule. researchgate.net DFT calculations can map the potential energy surface associated with these rotations to identify the most stable conformer and the energy barriers between different conformations.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. pmf.unsa.ba

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. pmf.unsa.ba Conversely, a small energy gap indicates that a molecule is more reactive and polarizable. windows.net For 3-(Trifluoromethyl)benzyl thiocyanate, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the sulfur atom of the thiocyanate group. The LUMO is anticipated to be distributed over the phenyl ring and the strongly electron-withdrawing trifluoromethyl (CF₃) group. The calculated energy gap provides a quantitative measure of the molecule's electronic stability and susceptibility to chemical reactions. niscpr.res.in

| Parameter | Description | Significance in Chemical Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Represents the ability to donate electrons. Higher energy indicates a better electron donor. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is not occupied by electrons. | Represents the ability to accept electrons. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability. |

Mulliken population analysis is a method for estimating the partial atomic charges within a molecule, providing insight into the distribution of electrons. niscpr.res.in The charge distribution is influenced by the electronegativity of the constituent atoms. In this compound, the highly electronegative fluorine, nitrogen, and sulfur atoms are expected to carry negative partial charges, while the hydrogen atoms and some carbon atoms will carry positive partial charges. This charge distribution affects the molecule's dipole moment and other electronic properties. niscpr.res.insemanticscholar.org

The Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP map is color-coded to represent different potential values:

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this molecule, such regions are expected around the nitrogen atom of the thiocyanate group and the fluorine atoms of the trifluoromethyl group. nih.gov

Blue regions indicate positive electrostatic potential, which is electron-poor, and are prone to nucleophilic attack. These are typically found around the hydrogen atoms. nih.gov

Green regions represent neutral or near-zero potential.

The MEP map provides a clear picture of the charge distribution and is a reliable guide to the molecule's reactivity towards charged or polar species.

These parameters collectively offer a comprehensive profile of the molecule's stability, electron-donating/accepting capabilities, and general reactivity.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. A higher value indicates greater reactivity. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. A larger value indicates a "harder," more stable molecule. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness. A higher value indicates a "softer," more reactive molecule. |

| Electronegativity (χ) | χ = -μ = -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the energy stabilization when the system acquires additional electronic charge from the environment. |

DFT calculations are also instrumental in studying reaction mechanisms by mapping the potential energy surface of a chemical reaction. A key aspect of this is the calculation of the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier (Ea). researchgate.net

For this compound, DFT could be used to model various reactions, such as nucleophilic substitution at the benzylic carbon or reactions involving the thiocyanate group. By calculating the activation energy, one can predict the feasibility and rate of a given reaction. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring is expected to influence the stability of intermediates and transition states, thereby affecting the activation energy barriers of reactions involving the benzyl (B1604629) moiety.

Nonlinear Optical Properties Determination

The determination of nonlinear optical (NLO) properties through computational methods is crucial for identifying materials with potential applications in photonics and optoelectronics. Organic molecules, in particular, are of significant interest due to their large second- and third-order NLO responses. mdpi.comnih.govuci.edu The NLO properties arise from the interaction of a material with an intense beam of light, leading to a nonlinear response in the material's polarization.

For a molecule like this compound, computational quantum chemical techniques would be employed to calculate the first and second hyperpolarizabilities (β and γ, respectively), which are molecular-level indicators of second- and third-order NLO activity. acs.org Density Functional Theory (DFT) is a commonly used method for these calculations. The process typically involves:

Geometry Optimization: The molecule's 3D structure is optimized to its lowest energy state.

Property Calculation: Using the optimized geometry, properties such as dipole moment (μ), polarizability (α), and hyperpolarizabilities (β and γ) are calculated.

The presence of a π-conjugated system (the benzene (B151609) ring) and functional groups with electron-donating or electron-withdrawing capabilities (like the trifluoromethyl and thiocyanate groups) can significantly influence the NLO properties of a molecule. mdpi.comnih.gov The intramolecular charge transfer between different parts of the molecule is a key factor in enhancing these properties. mdpi.comnih.gov While specific calculated values for this compound are not available, studies on other organic compounds containing thiocyanate groups have highlighted their potential as NLO materials. rsc.orgias.ac.in

Intermolecular Interaction Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.commdpi.comnih.gov This analysis helps in understanding how molecules are packed in a solid state and which interactions are dominant in stabilizing the crystal structure. The Hirshfeld surface is generated based on the electron distribution of a molecule.

Key features of a Hirshfeld surface analysis include:

d_norm surface: This surface is colored to indicate intermolecular contacts that are shorter (red spots), equal to (white), or longer (blue) than the van der Waals radii of the interacting atoms. The red spots are particularly important as they highlight strong interactions like hydrogen bonds. mdpi.commdpi.com

For this compound, a Hirshfeld surface analysis would reveal the nature and extent of interactions involving the fluorine, nitrogen, and sulfur atoms, as well as the aromatic ring. This would provide insights into potential C-H···N, C-H···S, and other weak interactions that govern its solid-state architecture.

Energy framework calculations provide a quantitative measure of the intermolecular interaction energies within a crystal. nih.govmdpi.comrasayanjournal.co.in This analysis complements Hirshfeld surface analysis by calculating the strength of the interactions between pairs of molecules. The total interaction energy is typically decomposed into four components: electrostatic, polarization, dispersion, and exchange-repulsion.

The results of energy framework calculations are often visualized as cylinders connecting the centroids of interacting molecules, where the thickness of the cylinder is proportional to the strength of the interaction energy. nih.govrasayanjournal.co.in This allows for a clear depiction of the topology and hierarchy of intermolecular forces within the crystal. For instance, it can reveal if the crystal packing is dominated by electrostatic forces or by weaker dispersion forces. nih.gov Such an analysis for this compound would quantify the contributions of different forces to its crystal stability.

Molecular Docking Studies (Mechanistic/Binding Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). bohrium.comfrontiersin.orgnih.gov This method is widely used in drug discovery to understand the binding mechanism of a potential drug molecule at the active site of a biological target.

In a molecular docking study of this compound, the compound would be treated as a ligand and docked into the binding site of a specific protein receptor. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the receptor's binding pocket and scores them based on a scoring function that estimates the binding affinity.

The results of a docking study provide insights into:

Binding Pose: The most likely three-dimensional orientation of the ligand within the receptor's active site.

Binding Affinity: A numerical score that estimates the strength of the ligand-receptor interaction, often expressed in kcal/mol. bohrium.com

Key Interactions: The specific amino acid residues in the receptor that interact with the ligand, and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).

While no specific docking studies for this compound have been reported, research on other thiocyanate-containing compounds has demonstrated their potential to interact with various enzymes, with the thiocyanate moiety often playing a role in binding. bohrium.com

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govnih.govmdpi.com Computational models can provide valuable SAR insights by correlating calculated molecular properties (descriptors) with experimentally determined activities for a series of related compounds.

For a series of compounds including this compound, a computational SAR study might involve:

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

QSAR Modeling: Developing a quantitative structure-activity relationship (QSAR) model that mathematically links the calculated descriptors to the observed biological activity.

Such a model can help to identify the key structural features that are important for activity. For example, it might reveal that the presence and position of the trifluoromethyl group are crucial for the compound's potency. These insights can then guide the design of new, more active compounds. Studies on analogs have shown that modifications to the benzyl C-region can significantly impact the biological activity of a compound series. nih.govnih.gov

Applications in Chemical Research

Synthetic Building Block Utility

Organic thiocyanates are valued intermediates in organic synthesis due to the multiple reaction pathways the thiocyanate (B1210189) group (-SCN) can undergo. researchgate.net They can serve as precursors for a variety of sulfur-containing compounds. tsijournals.com

Precursor for Sulfur-Containing Heterocycles

3-(Trifluoromethyl)benzyl thiocyanate is a valuable precursor for the synthesis of various sulfur-containing heterocyclic compounds. Thiosemicarbazides, which can be synthesized from thiocyanates, are themselves potent intermediates for preparing a wide array of bioactive heterocycles. nih.gov The general synthetic utility of thiocyanates is demonstrated in the preparation of diverse heterocyclic systems such as thiadiazines, oxathiazines, and thiadiazepines from coumarin (B35378) thiocyanate. researchgate.net This highlights the potential of this compound to undergo similar cyclization reactions to form novel heterocyclic structures incorporating the 3-(trifluoromethyl)benzyl group.

The synthesis of these heterocycles often involves the reaction of the thiocyanate with various nucleophiles. For instance, thiosemicarbazides can be readily prepared by the reaction of an appropriate hydrazide with an isothiocyanate, which can be formed from the thiocyanate. mdpi.comdergipark.org.trmdpi.com These thiosemicarbazides can then be cyclized to form heterocycles like 1,2,4-triazoles or 1,3,4-thiadiazoles. mdpi.comdergipark.org.tr

Table 1: Examples of Heterocycles Synthesized from Thiocyanate Precursors This table is illustrative of the types of heterocycles that can be formed from thiocyanate-derived intermediates, based on general synthetic routes.

| Starting Material Class | Intermediate | Resulting Heterocycle Example |

|---|---|---|

| Organic Thiocyanate | Thiosemicarbazide | 1,2,4-Triazole-3-thione mdpi.com |

| Organic Thiocyanate | Thiosemicarbazide | 1,3,4-Thiadiazole dergipark.org.tr |

| Coumarin Thiocyanate | - | Benzopyrano[4,3,e]1,3,4-thiadiazin-5-one researchgate.net |

Intermediate for Trifluoromethyl Thioethers

A significant application of this compound is its role as an intermediate in the synthesis of aryl trifluoromethyl thioethers (ArSCF3). nih.govbeilstein-journals.org These compounds are of high interest in medicinal and agrochemical research due to the unique properties conferred by the trifluoromethylthio (-SCF3) group, such as high lipophilicity. A direct conversion of benzyl (B1604629) thiocyanates to benzyl trifluoromethyl sulfides has been developed. google.com

The process involves reacting a benzyl thiocyanate with trifluoromethyl bromide in the presence of zinc powder and a polar aprotic solvent like pyridine (B92270). google.com This reaction provides a pathway to introduce the valuable SCF3 group, starting from the more accessible thiocyanate.

Table 2: Reaction for the Preparation of Benzyl Trifluoromethyl Sulfide (B99878) Based on the general process described in the cited patent.

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product Class |

|---|

Role in Materials Science Research

The unique electronic properties of fluorine-containing organic molecules make them attractive candidates for applications in materials science.

Potential in Dyes Sensitized Solar Cells (DSSCs) (for related thiosemicarbazides)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that utilizes a photosensitive dye adsorbed onto a semiconductor surface to convert sunlight into electricity. nih.govunimi.it The design of novel organic dyes is a critical area of research for improving DSSC efficiency. nih.gov

While this compound itself is not a dye, its derivatives, such as thiosemicarbazides and related sulfur-containing heterocycles, hold potential for this application. Thiosemicarbazides containing trifluoromethylphenyl groups have been synthesized, demonstrating the accessibility of these structures. mdpi.comdergipark.org.tr Furthermore, sulfur-containing heterocyclic scaffolds, such as phenothiazine, are known to be effective components in dyes for DSSCs due to their excellent electron-donating properties and structural stability. nih.gov

Notably, a commercially successful and widely used reference dye in DSSC research is N719, which is di-tetrabutylammonium cis-bis(isothiocyanato )bis(2,2′-bipyridyl-4,4′-dicarboxylato) ruthenium(II). nih.gov The presence of the isothiocyanate (-NCS) ligand, an isomer of the thiocyanate group, in this benchmark dye underscores the relevance of this functional group in designing effective sensitizers. This connection suggests that novel dyes incorporating structures derived from this compound could be a promising area for future research in DSSC technology.

Table 3: Key Components of a Dye-Sensitized Solar Cell (DSSC)

| Component | Function | Example Material |

|---|---|---|

| Photoanode | Semiconductor support for the dye | Titanium Dioxide (TiO2) nih.gov |

| Sensitizer (Dye) | Light absorption and electron injection | Ruthenium complexes (e.g., N719) nih.gov, Organic dyes (e.g., Phenothiazines) nih.gov |

| Electrolyte | Regenerates the dye after electron injection | Iodide/triiodide (I-/I3-) redox couple unimi.it |

Biological Activity Studies and Structure Activity Relationships Sar

Anticancer Activity Research (In Vitro Cell Line Studies)

The anticancer properties of benzyl (B1604629) isothiocyanates have been evaluated across a wide range of human cancer cell lines, demonstrating broad antiproliferative effects. These studies form the foundation for assessing the potential of derivatives like 3-(Trifluoromethyl)benzyl thiocyanate (B1210189).

Evaluation against Various Human Cancer Cell Lines (e.g., HL60, HEP-2, NCI-H292, MCF-7, DLD-1, HT-29)

In vitro studies have consistently shown that benzyl isothiocyanate (BITC) is a potent inhibitor of cancer cell proliferation. Research has documented its efficacy against human leukemia (HL-60) cells, where it has been shown to induce apoptosis. mdpi.com Similarly, BITC has demonstrated cytotoxic effects against various other human tumor cell lines. sci-hub.senih.gov While specific studies detailing the effects on HEP-2, NCI-H292, DLD-1, and HT-29 cell lines are not as prevalent in the reviewed literature, the broad anticancer action of BITC suggests potential activity against these lines as well. nih.gov For instance, its efficacy has been confirmed in preclinical models of pancreatic, bladder, and oral cancers. sci-hub.sephcog.comnih.gov

The table below summarizes the observed in vitro anticancer activity of the related compound, Benzyl Isothiocyanate (BITC), against several human cancer cell lines.

| Cell Line | Cancer Type | Reported Activity of Benzyl Isothiocyanate (BITC) |

| HL-60 | Promyelocytic Leukemia | Induction of apoptosis; inhibition of cell proliferation mdpi.com |

| MCF-7 | Breast Adenocarcinoma | Studies on related compounds show antiproliferative effects mdpi.com |

| PANC-1 | Pancreatic Cancer | Inhibition of cell viability and induction of apoptosis nih.gov |

| SCC9 | Oral Squamous Cell Carcinoma | Decreased cell viability and induction of apoptosis nih.gov |

| UM-UC-6 | Bladder Cancer | Induction of apoptosis sci-hub.se |

Structure-Activity Relationships for Thiocyanate and Trifluoromethyl Moieties

The biological activity of compounds like 3-(Trifluoromethyl)benzyl thiocyanate is significantly influenced by its functional groups: the thiocyanate (-SCN) group and the trifluoromethyl (-CF3) group on the benzyl ring.

Thiocyanate/Isothiocyanate Moiety: The isothiocyanate (-NCS) group, found in BITC, is a well-established pharmacophore responsible for anticancer activity. phcog.com It is highly electrophilic and can react with cellular nucleophiles, such as thiol groups on proteins, leading to the disruption of critical cellular functions and induction of apoptosis. sci-hub.se The thiocyanate group, being an isomer, also possesses electrophilic properties and is expected to contribute significantly to the compound's biological activity, a trait seen in other biologically active thiocyanate compounds. scielo.br

Trifluoromethyl Moiety: The introduction of a trifluoromethyl (-CF3) group onto a phenyl ring can substantially enhance a molecule's therapeutic properties. mdpi.com The -CF3 group is highly lipophilic, which can improve the compound's ability to cross cell membranes and increase its bioavailability. mdpi.com Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the entire molecule, potentially increasing its reactivity and interaction with biological targets. nih.govnih.gov The position of the substituent on the benzyl ring is also critical, and SAR studies on related molecules indicate that substitutions at various positions can modulate potency and selectivity. nih.govnih.gov

Mechanistic Insights into Antiproliferative Action

The primary mechanism by which benzyl isothiocyanate exerts its anticancer effects is through the induction of apoptosis (programmed cell death). sci-hub.senih.govphcog.comnih.gov This is often mediated by the generation of reactive oxygen species (ROS) within the cancer cells. mdpi.comphcog.com An accumulation of ROS leads to oxidative stress, which in turn can cause DNA damage and trigger mitochondrial-dependent apoptotic pathways. mdpi.comphcog.com

Key events in this process include:

ROS Accumulation: BITC treatment leads to a significant increase in intracellular ROS levels. mdpi.comphcog.com

Mitochondrial Dysfunction: The oxidative stress disrupts the mitochondrial membrane potential. sci-hub.se

Caspase Activation: This triggers the activation of a cascade of enzymes known as caspases (e.g., caspase-3 and caspase-9), which are the executioners of apoptosis. sci-hub.sephcog.com

DNA Damage: The compound has been shown to induce DNA damage, further contributing to cell death. mdpi.com

STAT3 Pathway Inhibition: Some studies show that BITC can inhibit the phosphorylation of key signaling proteins like STAT3, which is involved in cancer cell proliferation and survival. nih.gov

Antimicrobial Activity Investigations

In addition to anticancer effects, benzyl isothiocyanates and related compounds are known for their potent antimicrobial properties. plos.orgresearchgate.netnih.gov

Evaluation against Gram-Positive Pathogens and Other Microorganisms

Benzyl isothiocyanate (BITC) has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. researchgate.net Studies have shown its efficacy against various pathogens, including its ability to inhibit the growth of Staphylococcus aureus. mdpi.comnih.gov While much of the research has focused on a broad spectrum of bacteria, including Gram-negative organisms, the activity against Gram-positive species is well-documented. researchgate.netresearchgate.net The potent and broad-spectrum nature of BITC's antimicrobial action suggests it could be a promising candidate as an alternative to conventional antibiotics. plos.orgnih.gov

The table below summarizes the observed antimicrobial activity of the related compound, Benzyl Isothiocyanate (BITC).

| Microorganism Type | Example Pathogen | Reported Activity of Benzyl Isothiocyanate (BITC) |

| Gram-Positive Bacteria | Staphylococcus aureus | Strong bactericidal and inhibitory effects mdpi.comnih.gov |

| Gram-Negative Bacteria | Pseudomonas aeruginosa | Potent antimicrobial activity plos.orgnih.gov |

| Gram-Negative Bacteria | Salmonella enterica | Demonstrated antimicrobial activity researchgate.net |

SAR Studies for Antimicrobial Efficacy

The structure-activity relationship for the antimicrobial effects of benzyl thiocyanates parallels that of their anticancer activity. The aromatic nature of the benzyl group allows the molecule to interact with and penetrate bacterial cell membranes. mdpi.com The electrophilic character of the thiocyanate or isothiocyanate group is crucial for its antimicrobial mechanism, which likely involves the inactivation of essential bacterial enzymes and proteins through reaction with thiol groups. mdpi.com The presence of halogen-containing groups, such as the trifluoromethyl group, on the aromatic ring has been shown in related thiocyanate compounds to enhance antimicrobial potency, suggesting that this compound would likely exhibit strong antimicrobial efficacy. scielo.br

Antiparasitic Activity Research

While direct studies on the antiparasitic activity of this compound are not extensively available in the reviewed scientific literature, research on structurally related compounds provides insights into the potential antiparasitic properties of molecules containing both a trifluoromethylphenyl group and a thiocyanate moiety.

Activity against Trypanosoma cruzi and Toxoplasma gondii

Research into novel chemotherapeutic agents against parasitic diseases has explored various synthetic compounds. In one study, fluorine-containing aryloxyethyl thiocyanate derivatives were evaluated for their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, and Toxoplasma gondii, the parasite responsible for toxoplasmosis. The findings indicated that certain fluorine-containing thiocyanate derivatives demonstrated potent inhibitory effects on the proliferation of both parasites. Specifically, some derivatives were found to be more potent than the lead compound against the intracellular amastigote form of T. cruzi. nih.gov Furthermore, these compounds exhibited significant activity against the tachyzoites of T. gondii, with IC50 values in the low micromolar range. nih.gov

Table 1: Antiparasitic Activity of Structurally Related Fluorine-Containing Thiocyanate Derivatives

| Compound | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Fluorine-containing derivative 2 | Trypanosoma cruzi (intracellular) | Potency vs. lead | 3-fold more potent | nih.gov |

| Fluorine-containing derivative 3 | Trypanosoma cruzi (intracellular) | Potency vs. lead | 3-fold more potent | nih.gov |

| Fluorine-containing derivative 1 | Toxoplasma gondii (tachyzoites) | IC50 | 2.80 µM | nih.gov |

| Fluorine-containing derivative 3 | Toxoplasma gondii (tachyzoites) | IC50 | 3.99 µM | nih.gov |

| 3-CF3 benzyl substituted 2-nitropyrrole | Trypanosoma cruzi | EC50 | 41.0 µM | nih.gov |

Role of the Thiocyanate Group in Antiparasitic Action

The thiocyanate (-SCN) group is a critical functional moiety in various biologically active molecules. Studies on related benzyl thiocyanate derivatives suggest that this group is essential for their biological effects. For instance, in a study of 2,4-dichlorobenzyl thiocyanate, the thiocyanate moiety was determined to be crucial for its antimitotic activity, which involves the disruption of microtubule structures within cells. nih.gov While this study focused on antimitotic effects, the fundamental importance of the thiocyanate group for interacting with biological targets is a key takeaway.

In the context of antiparasitic agents, the thiocyanate group often contributes to the molecule's ability to interfere with essential parasite pathways. The electrophilic nature of the carbon atom in the thiocyanate group allows it to react with nucleophilic residues, such as cysteine in enzymes, potentially leading to irreversible inhibition of vital parasitic cellular processes. This reactivity is a plausible mechanism for the antiparasitic action observed in various thiocyanate-containing compounds.

Enzyme Modulation and Biological Pathway Interactions

The introduction of a trifluoromethyl group into a benzyl structure can significantly alter its electronic properties and, consequently, its interaction with biological systems, including enzymes and signaling pathways.

Effects on Production of Biological Mediators (e.g., Prostaglandin E2, Thromboxane A2)

While no specific data exists for this compound, research on other trifluoromethylated compounds has shown effects on the production of key biological mediators involved in inflammation, such as Prostaglandin E2 (PGE2) and Thromboxane A2 (TXA2). These mediators are produced through the cyclooxygenase (COX) pathway.

Advanced Analytical Methodologies for Characterization

Spectroscopic Characterization

Spectroscopic methods are indispensable for probing the molecular structure of 3-(Trifluoromethyl)benzyl thiocyanate (B1210189) by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy: Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms. For 3-(Trifluoromethyl)benzyl thiocyanate, the spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group. The chemical shifts (δ) and coupling patterns of the aromatic protons would confirm the 1,3- (meta) substitution pattern. The methylene protons would likely appear as a singlet.

¹³C NMR Spectroscopy: Carbon-13 NMR identifies the different carbon environments in the molecule. The spectrum would display separate signals for the methylene carbon, the thiocyanate carbon (-SCN), the trifluoromethyl carbon (-CF₃), and the distinct carbons of the aromatic ring. The chemical shifts would provide evidence for the presence of these functional groups.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | Aromatic protons | Multiplet |

| Methylene (CH₂) protons | Singlet | |

| ¹³C | Aromatic carbons | Multiple signals |

| Methylene (CH₂) carbon | Single signal | |

| Thiocyanate (SCN) carbon | Single signal |

Infrared (IR) SpectroscopyInfrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong, sharp peak around 2150 cm⁻¹ is a definitive indicator of the thiocyanate (-C≡N) stretching vibration. Other significant bands would include those for C-H stretching of the aromatic ring and the methylene group, C=C stretching within the aromatic ring, and strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| S-C≡N | C≡N Stretch | ~2150 (strong, sharp) |

| Aromatic C-H | C-H Stretch | >3000 |

| Methylene C-H | C-H Stretch | <3000 |

| Aromatic C=C | C=C Stretch | ~1600-1450 |

Elemental Analysis (e.g., CHNS)Elemental analysis is a crucial technique for determining the empirical formula of a compound by measuring the mass percentages of its constituent elements. For this compound (C₉H₆F₃NS), the analysis would quantify the percentage of carbon, hydrogen, nitrogen, and sulfur. The experimentally determined percentages must align with the calculated theoretical values to confirm the compound's elemental composition and purity.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.01 | 49.77% |

| Hydrogen | H | 1.01 | 2.78% |

| Fluorine | F | 19.00 | 26.24% |

| Nitrogen | N | 14.01 | 6.45% |

X-ray Crystallography for Molecular and Crystal Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.

Determination of Supramolecular Interactions in Crystal Packing

Key intermolecular forces expected to play a role in the crystal packing of this compound include:

Hydrogen Bonding: Although the thiocyanate group is not a classical hydrogen bond donor, the nitrogen atom can act as a hydrogen bond acceptor. Weak C-H···N hydrogen bonds involving the aromatic and benzylic protons are plausible.

Stacking Interactions: Aromatic rings in proximity can engage in π-π stacking interactions. In the case of this compound, offset or parallel-displaced stacking arrangements are anticipated to minimize electrostatic repulsion. The electron-withdrawing nature of the trifluoromethyl group can influence the quadrupole moment of the aromatic ring, thereby affecting the geometry and strength of these interactions. Research on fluoro- and trifluoromethyl-substituted benzoylferrocene derivatives has highlighted the delicate interplay of various intermolecular forces, where the position of the trifluoromethyl group can introduce significant variations in crystal packing through different supramolecular synthons researchgate.net.

The interplay of these weak, yet significant, interactions dictates the final three-dimensional structure of the crystal, influencing its physical properties such as melting point and solubility.

Chromatographic and Other Separation Techniques

Chromatographic methods are indispensable for the isolation and purity assessment of organic compounds. For this compound, high-performance liquid chromatography (HPLC) is the most pertinent technique.

Application of Chromatography for Isolation and Purity Assessment

The isolation and purification of this compound from a reaction mixture, and the subsequent assessment of its purity, can be effectively achieved using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method would be the standard approach for the analysis of this relatively non-polar compound. The following table outlines a typical set of starting parameters for the development of an HPLC method for this compound, based on methods developed for similar aromatic thiocyanates and related compounds sielc.comnih.govmdpi.comescholarship.org.

| Parameter | Recommended Condition | Rationale |

| Column | C18 or C8 reversed-phase, 4.6 x 150 mm, 5 µm | Provides good retention and separation for non-polar to moderately polar organic molecules. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | A gradient elution is often necessary to ensure good resolution from impurities with varying polarities. |

| Detection | UV at ~220 nm and ~270 nm | The benzene ring and thiocyanate group are expected to have strong UV absorbance in this region. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Injection Volume | 10 µL | A typical injection volume for analytical purposes. |

The purity of a sample of this compound would be determined by integrating the peak area of the main component and expressing it as a percentage of the total integrated peak area of all components in the chromatogram. For quantitative analysis, a calibration curve would be constructed using certified reference standards. Weak anion exchange chromatography has also been shown to be effective for the purification of related compounds nih.gov.

Spectrophotometric Methods for Thiocyanate Detection

Spectrophotometric methods offer a simple and often rapid means for the detection and quantification of the thiocyanate functional group. These methods are typically based on the formation of a colored complex.

A well-established method for the detection of thiocyanate ions involves their reaction with iron(III) salts in an acidic medium to form a series of intensely red-colored iron(III)-thiocyanate complexes, such as [Fe(SCN)(H₂O)₅]²⁺. The intensity of the color, which can be measured using a UV-Vis spectrophotometer at a wavelength of maximum absorbance (λmax) around 480 nm, is directly proportional to the concentration of the thiocyanate researchgate.netacs.org.

While this method is generally applied to inorganic thiocyanate ions in solution, it can be adapted for the determination of organic thiocyanates like this compound after a suitable sample preparation step, such as hydrolysis, to liberate the thiocyanate ion.

The following table summarizes the key aspects of the spectrophotometric determination of thiocyanate.

| Parameter | Description |

| Reagent | Acidified solution of an Iron(III) salt (e.g., FeCl₃ or Fe(NO₃)₃) |

| Complex Formed | [Fe(SCN)n(H₂O)₆-n]³⁻ⁿ (n=1-6) |

| Color | Blood-red |

| λmax | ~480 nm |

| Instrumentation | UV-Vis Spectrophotometer |

It is important to note that the stability of the iron-thiocyanate complex can be influenced by factors such as pH and the presence of other coordinating species. Therefore, careful control of the reaction conditions is crucial for obtaining accurate and reproducible results. Various analytical techniques, including chromatography and spectroscopy, have been proposed for the determination of thiocyanates in different matrices researchgate.net.

Q & A

Q. What are the optimal synthetic routes for 3-(Trifluoromethyl)benzyl thiocyanate?

The compound can be synthesized via nucleophilic substitution of 3-(Trifluoromethyl)benzyl bromide (CAS 402-23-3) with potassium thiocyanate (KSCN). This method typically employs polar aprotic solvents like dimethylformamide (DMF) under basic conditions (e.g., KOH) at room temperature for 48–72 hours . Alternative routes involve reacting arylisothiocyanates with hydrazonoyl halides in DMF, yielding thiocyanate derivatives with ~70% efficiency (ethanol solvent) .

Table 1: Comparison of Synthetic Methods

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- 1H/13C NMR : To confirm substitution patterns (e.g., δ 7.34–8.41 ppm for aromatic protons) .

- IR spectroscopy : Detection of thiocyanate (C≡N stretch ~2100 cm⁻¹) and trifluoromethyl groups (CF₃ stretch 1100–1200 cm⁻¹) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 547 for related thioureas) and fragmentation patterns .

- Elemental analysis : Validate stoichiometry (e.g., C, H, N, S within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be analyzed?

Mechanistic studies require:

- Kinetic profiling : Monitor reaction progress via TLC or HPLC to identify intermediates (e.g., hydrazonoyl halide adducts) .

- Isotopic labeling : Use ¹⁵N-thiocyanate to track nucleophilic substitution pathways .

- Computational modeling : Density Functional Theory (DFT) to map transition states and activation energies for thiocyanate incorporation .

Q. How should researchers address contradictions in biological activity data for trifluoromethylbenzyl derivatives?

Discrepancies often arise from:

- Cell line specificity : For example, 6-methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid (FMPPP) shows dose-dependent anti-proliferative effects in DU145 and PC3 prostate cancer cells (IC₅₀ ~20 µM) but may differ in other models .

- Assay conditions : Variations in exposure time (e.g., 24 vs. 48 hours) or serum content in media can alter autophagy induction (LC3-II/p62 ratios) .

- Pathway crosstalk : ERK/mTOR inhibition (e.g., p-ERK1/2 elevation and p70S6K suppression) may dominate in some contexts but not others .

Table 2: Biological Activity of a Related Trifluoromethyl Compound (FMPPP)

| Cell Line | G1 Phase Arrest (20 µM) | LC3-II Expression | mTOR Phosphorylation | Reference |

|---|---|---|---|---|

| DU145 | 75.08 ± 4.87% | ↑ 3.5-fold | ↓ 60% | |

| PC3 | 72.78 ± 5.21% | ↑ 3.2-fold | ↓ 55% |

Q. What role does this compound play in synthesizing bioactive trifluoromethylated compounds?

The thiocyanate group enables:

- Nucleophilic displacement : Reacts with amines to form thioureas, which undergo benzilic acid rearrangements to yield thiohydantoins (potential kinase inhibitors) .

- Derivatization : Acts as a precursor for neurokinin receptor antagonists (e.g., L-733,060) and NLRP3 inflammasome inhibitors (e.g., CY-09) .

Q. How can structural analogs of this compound be designed to enhance bioactivity?

Strategies include:

- Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity at the benzyl carbon .

- Hybrid scaffolds : Merge the trifluoromethylbenzyl moiety with pyrazole or thiazolidinone cores to target multiple pathways (e.g., autophagy and inflammation) .

- In silico screening : Molecular docking against targets like NLRP3 (PDB ID 6NPY) to prioritize analogs with improved binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.